2-(1H-pyrazol-4-yloxy)acetic acid
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Overview
Description
2-(1H-pyrazol-4-yloxy)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological, chemical, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid typically involves the reaction of pyrazole derivatives with appropriate acetic acid derivatives. One common method is the condensation of pyrazole-4-carbaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product . Another method involves the use of hydrazine hydrate and ethyl acetoacetate, followed by cyclization and subsequent reaction with chloroacetic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with different functional groups, such as alcohols, amines, and substituted acetic acids .
Scientific Research Applications
2-(1H-pyrazol-4-yloxy)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds share a similar pyrazole core but have different substituents, leading to distinct biological activities.
Imidazole derivatives: These compounds have a similar five-membered ring structure but with different nitrogen positioning, resulting in different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds combine pyrazole and quinoline moieties, offering unique pharmacological profiles.
Uniqueness
2-(1H-pyrazol-4-yloxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yloxy)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c8-5(9)3-10-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)(H,8,9) |
InChI Key |
FRRWOZGVWXKGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OCC(=O)O |
Origin of Product |
United States |
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